2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
The compound 2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 5 with an acetamide group bearing a 3-methylphenoxy moiety. This structure combines a heterocyclic scaffold known for its pharmacological versatility with a substituted phenylacetamide chain, which may modulate target binding and pharmacokinetic properties .
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-6-5-9-16(10-14)28-12-18(26)23-24-13-21-19-17(20(24)27)11-22-25(19)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVILQLZQHYGUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, phenyl hydrazine, and m-tolyloxy acetic acid. The key steps in the synthesis may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving pyrazole derivatives and phenyl hydrazine under acidic or basic conditions.
Introduction of the m-tolyloxyacetamide moiety: This step involves the reaction of the intermediate pyrazolo[3,4-d]pyrimidine with m-tolyloxy acetic acid or its derivatives, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrazolo[3,4-d]pyrimidine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:
Key Findings from Structural Analysis
Role of the Pyrazolo[3,4-d]pyrimidin Core :
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition (e.g., JAK2, EGFR) due to its ability to mimic purine nucleotides . The phenyl group at position 1 (common in the target compound and analogs) likely enhances hydrophobic interactions with target proteins.
Impact of Substituents on the Acetamide Chain: 3-Methylphenoxy Group (Target Compound): This moiety may improve lipophilicity and membrane permeability compared to unsubstituted phenoxy groups. Similar substituents in NAPMA () contributed to osteoclast inhibition by modulating transcriptional regulators like NFATc1 .
Comparison with Non-Core Analogs (e.g., NAPMA): NAPMA replaces the pyrazolo[3,4-d]pyrimidin core with a piperazinylphenyl group but retains the 3-methylphenoxyacetamide chain. Despite structural divergence, NAPMA’s efficacy in osteoporosis models suggests that the 3-methylphenoxy group alone may drive osteoclast inhibition, independent of the core .
Biological Activity
The compound 2-(3-methylphenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide (CAS Number: 899946-30-6) is a complex organic molecule that integrates a pyrazolo[3,4-d]pyrimidine core with a phenyl group and a m-tolyloxyacetamide moiety. This unique structural configuration suggests potential biological activities that merit detailed exploration.
Medicinal Properties
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine framework exhibit significant biological and pharmacological activities , including:
- Anticancer : Pyrazole derivatives have been shown to inhibit various cancer cell lines, demonstrating cytotoxic effects. For instance, studies have reported that similar compounds exhibit activity against cervical HeLa and prostate DU 205 cancer cell lines .
- Anti-inflammatory : The anti-inflammatory properties of pyrazole derivatives are well-documented, making them candidates for treating conditions associated with chronic inflammation .
- Antibacterial and Antiviral : Compounds in this class have demonstrated antibacterial and antiviral activities, suggesting their utility in combating infectious diseases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The presence of the pyrazolo[3,4-d]pyrimidine moiety is crucial as it can modulate various signaling pathways involved in cell proliferation and apoptosis.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving pyrazole derivatives and phenyl hydrazine under acidic or basic conditions.
- Introduction of the m-Tolyloxyacetamide Moiety : This step involves coupling the intermediate pyrazolo[3,4-d]pyrimidine with m-tolyloxy acetic acid using coupling reagents like EDCI or DCC.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using reagents such as hydrogen peroxide or potassium permanganate.
- Reduction : Employing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms.
Table: Comparison of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide | Structure | Anticancer |
| N-(4-oxo-1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide | - | Anti-inflammatory |
| N-(4-hydroxyphenyl)-2-(m-tolyloxy)acetamide | - | Antibacterial |
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the cytotoxic effects of pyrazolo[3,4-d]pyrimidine derivatives on HeLa cells. The compounds were found to induce apoptosis through caspase activation pathways, emphasizing their potential as therapeutic agents in oncology .
- Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of similar compounds in animal models. Results indicated a significant reduction in inflammatory markers following treatment with these derivatives, supporting their use in managing inflammatory diseases .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds can inhibit key enzymes involved in cancer progression and inflammation pathways. For example, inhibition of p56 Lck has been noted in related pyrazole derivatives, showcasing their potential as modulators of immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
